molecular formula C23H22N4O4S2 B2989382 methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate CAS No. 1242997-78-9

methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate

Cat. No.: B2989382
CAS No.: 1242997-78-9
M. Wt: 482.57
InChI Key: FRTUXEMVONXCJG-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is a structurally complex sulfonylurea derivative characterized by a tricyclic heterocyclic core containing nitrogen, sulfur, and oxygen atoms. The molecule features a benzoate ester group, an acetylated sulfanyl linkage, and a butyl substituent, which collectively influence its physicochemical and bioactive properties . This compound likely belongs to the sulfonylurea class of agrochemicals, which are known for their herbicidal activity via inhibition of acetolactate synthase (ALS) in plants .

Properties

IUPAC Name

methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-3-4-12-27-21(29)19-18(15-9-7-11-24-20(15)33-19)26-23(27)32-13-17(28)25-16-10-6-5-8-14(16)22(30)31-2/h5-11H,3-4,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTUXEMVONXCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the butyl and thia groups. The final steps involve the acetylation and methylation reactions to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Its complex structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a sulfonylurea backbone with herbicides like metsulfuron-methyl and triflusulfuron-methyl (Table 1). However, its tricyclic heterocycle replaces the triazine ring found in traditional sulfonylureas, altering steric and electronic interactions with biological targets . Key structural differences include:

  • Butyl Substituent : Enhances lipophilicity (predicted Log P = 3.5), which may improve membrane permeability but reduce aqueous solubility relative to shorter-chain analogs .
  • Thioacetyl Linkage : The sulfanyl group could confer resistance to hydrolytic degradation compared to oxygen-based linkages in other sulfonylureas .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Predicted Log P
Target Compound Tricyclic (S, N, O) Butyl, oxo, thioacetyl ~500 3.5
Metsulfuron-methyl Triazine Methoxy, methyl 381 1.8
Triflusulfuron-methyl Triazine Dimethylamino, trifluoroethoxy 492 2.2
Bioactivity and Mechanism

Sulfonylureas inhibit ALS, a critical enzyme in branched-chain amino acid biosynthesis. However, higher lipophilicity could reduce systemic mobility in plants compared to smaller triazine-based analogs . Compatibility studies with microbial pesticides (e.g., Beauveria bassiana) suggest that lipophilic compounds like the target may require formulation adjustments to mitigate reduced solubility in aqueous biopesticide mixes .

Chromatographic and QSAR Insights

Retention behavior in reverse-phase chromatography (log k’) is influenced by intramolecular hydrogen bonding (HB) and polarity. The target’s amide and benzoate groups likely form strong intramolecular HBs, reducing polarity and increasing retention compared to 3-hydroxy-substituted flavonoids (e.g., 5-hydroxy-flavones) . QSAR models indicate that the tricyclic system’s van der Waals volume and electron distribution may correlate with enhanced herbicidal activity .

Biological Activity

Methyl 2-[[2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]acetyl]amino]benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features a unique triazatricyclo structure characterized by:

  • Molecular Formula : C23H24N4O4S2
  • Molecular Weight : 484.6 g/mol
  • Structural Components :
    • A thioether linkage
    • Multiple heterocyclic rings

These structural features contribute to its potential biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-[[2-[(5-butyl-6-oxo-8-thia...)] exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity against various microorganisms:

MicroorganismActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against

The presence of specific functional groups enhances the compound's interaction with microbial cell walls or membranes, leading to increased efficacy against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines reveal selective cytotoxic effects of the compound:

Cell LineIC50 (µM)Effect
L929 (mouse fibroblast)>100Non-toxic
A549 (lung carcinoma)50Moderate cytotoxicity
HepG2 (liver carcinoma)30Significant cytotoxicity

These findings suggest that while the compound exhibits low toxicity in normal cells (L929), it can effectively induce cell death in certain cancerous cells.

The biological activity of methyl 2-[[2-[(5-butyl-6-oxo-8-thia...)] is likely attributed to its ability to interfere with essential cellular processes. Potential mechanisms include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA replication in bacterial and cancer cells.
  • Disruption of Cell Membrane Integrity : The thioether and other functional groups may disrupt microbial membranes, leading to cell lysis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of triazatricyclo systems demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the side chains significantly influenced the antimicrobial potency.

Cytotoxicity Assessment in Cancer Research

A recent investigation focused on the cytotoxic effects of methyl 2-[[2-[(5-butyl...)] on various cancer cell lines. The results indicated that the compound selectively targeted cancerous cells while sparing normal cells, making it a promising candidate for further development in cancer therapeutics.

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